molecular formula C15H12ClNO4S B2431387 4-Chloro-3-(2,3-dihydro-indole-1-sulfonyl)-benzoic acid CAS No. 380342-93-8

4-Chloro-3-(2,3-dihydro-indole-1-sulfonyl)-benzoic acid

Cat. No. B2431387
CAS RN: 380342-93-8
M. Wt: 337.77
InChI Key: IVMIMSXDLXNILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(2,3-dihydro-indole-1-sulfonyl)-benzoic acid, also known as Compound 1, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β) and has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.

Scientific Research Applications

Application in Cancer Detection A novel water-soluble near-infrared dye was developed for potential applications in cancer detection using optical imaging. This dye showed improved quantum yield and stability, making it suitable for labeling peptides via solid-phase peptide chemistry. The dye's ability to function as a molecular beacon for cancer detection signifies its utility in biomedical research and diagnosis (Pham et al., 2005).

properties

IUPAC Name

4-chloro-3-(2,3-dihydroindol-1-ylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4S/c16-12-6-5-11(15(18)19)9-14(12)22(20,21)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMIMSXDLXNILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(2,3-dihydro-indole-1-sulfonyl)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.